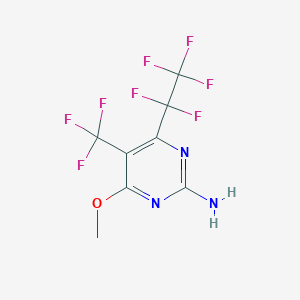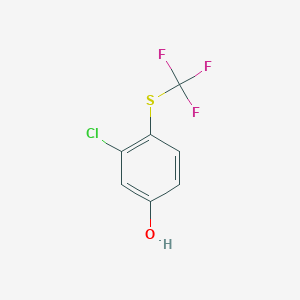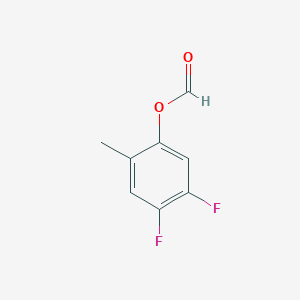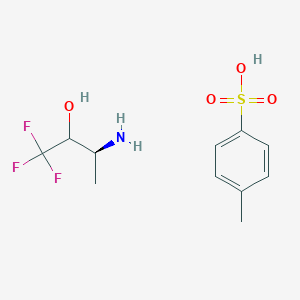
4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride (CDFMBT) is a halogenated hydrocarbon compound that has been used in a variety of scientific research applications. CDFMBT has been used as a reagent in organic synthesis and as a solvent for a variety of organic compounds. It is also used as an insecticide and in the production of pharmaceuticals and other industrial products. CDFMBT is a volatile liquid that is colorless, odorless, and non-flammable.
Aplicaciones Científicas De Investigación
4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a solvent for a variety of organic compounds. It is also used in the production of pharmaceuticals and other industrial products. It has been used as an insecticide and in the production of plastics and other polymers. In addition, this compound has been used in the production of pharmaceuticals, pesticides, and other industrial products.
Mecanismo De Acción
4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride is a halogenated hydrocarbon compound that is used as a reagent in organic synthesis and as a solvent for a variety of organic compounds. The mechanism of action of this compound is not well understood, but it is believed to act as a Lewis acid, which is a type of acid that has an electron-deficient center that can accept electrons from a Lewis base. This allows this compound to react with other molecules and form complexes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to have an effect on the metabolism of certain organisms. It has also been shown to have an effect on the activity of certain enzymes and to have an effect on the metabolism of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride has several advantages and limitations for use in laboratory experiments. One advantage is that it is a volatile liquid that is colorless, odorless, and non-flammable. This makes it relatively safe to handle and store. Additionally, it is relatively inexpensive and easy to obtain. However, one limitation is that it is toxic and can be irritating to the skin and eyes. Therefore, it should be handled with caution and protective clothing should be worn when handling it.
Direcciones Futuras
There are a number of potential future directions that can be explored with 4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride. One potential direction is to further investigate its effects on bacteria and fungi, as well as its effects on the metabolism of certain organisms. Additionally, further research could be conducted to explore its effects on enzymes and hormones. Additionally, further research could be conducted to explore its potential applications as a pesticide, in the production of plastics and other polymers, and in the production of pharmaceuticals. Finally, further research could be conducted to explore its potential use as a solvent for a variety of organic compounds.
Métodos De Síntesis
4-Chloro-3-(dichlorofluoromethyl)-benzotrifluoride is synthesized by the reaction of 4-chloro-3-fluorobenzotrifluoride (CFTB) with dichlorodifluoromethane (DCDFM). The reaction takes place in an inert atmosphere in the presence of a catalyst, such as a palladium or nickel catalyst. The reaction is carried out at temperatures between 100 and 200 degrees Celsius. The reaction yields a yield of up to 99%.
Propiedades
IUPAC Name |
1-chloro-2-[dichloro(fluoro)methyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F4/c9-6-2-1-4(8(13,14)15)3-5(6)7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNBXBSPPLXUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6301960.png)





![3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride](/img/structure/B6302020.png)

![[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine](/img/structure/B6302042.png)


